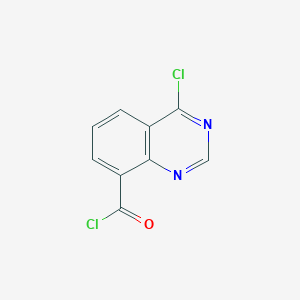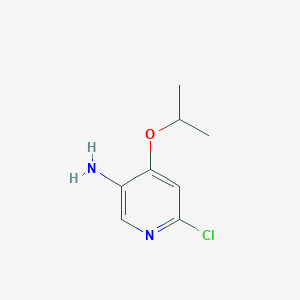![molecular formula C8H5BrClN3S B13664153 8-Bromo-4-chloro-2-(methylthio)pyrido[4,3-d]pyrimidine](/img/structure/B13664153.png)
8-Bromo-4-chloro-2-(methylthio)pyrido[4,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-4-chloro-2-(methylthio)pyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. This compound is characterized by the presence of bromine, chlorine, and a methylthio group attached to the pyrido[4,3-d]pyrimidine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-chloro-2-(methylthio)pyrido[4,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nucleophilic Substitution: The starting material, 2-(methylthio)pyrimidin-4(3H)-one, undergoes nucleophilic substitution with thionyl chloride to introduce the chlorine atom.
Bromination: The intermediate product is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom.
Cyclization: The brominated intermediate undergoes cyclization to form the pyrido[4,3-d]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on using cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-4-chloro-2-(methylthio)pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and reduction reactions can modify the pyrimidine ring.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Thionyl chloride, N-bromosuccinimide (NBS)
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Cross-Coupling: Palladium catalysts, boronic acids, alkenes
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cross-coupling reactions can produce complex organic molecules with extended conjugation .
Wissenschaftliche Forschungsanwendungen
8-Bromo-4-chloro-2-(methylthio)pyrido[4,3-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Biological Studies: The compound is used in studies to understand the structure-activity relationships (SAR) of pyrido[4,3-d]pyrimidine derivatives and their biological activities.
Chemical Biology: It is employed in chemical biology research to investigate cellular pathways and molecular targets.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as a building block for complex organic molecules.
Wirkmechanismus
The mechanism of action of 8-Bromo-4-chloro-2-(methylthio)pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine: Similar structure but lacks the bromine atom.
4-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine: Similar structure but lacks the bromine atom and has a different substitution pattern.
2-(Methylthio)pyrido[3,4-d]pyrimidine: Lacks both bromine and chlorine atoms.
Uniqueness
8-Bromo-4-chloro-2-(methylthio)pyrido[4,3-d]pyrimidine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents allows for diverse chemical modifications and enhances its potential as a versatile scaffold in drug discovery .
Eigenschaften
Molekularformel |
C8H5BrClN3S |
|---|---|
Molekulargewicht |
290.57 g/mol |
IUPAC-Name |
8-bromo-4-chloro-2-methylsulfanylpyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C8H5BrClN3S/c1-14-8-12-6-4(7(10)13-8)2-11-3-5(6)9/h2-3H,1H3 |
InChI-Schlüssel |
ASLWFOVKWNEAFL-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC2=C(C=NC=C2C(=N1)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



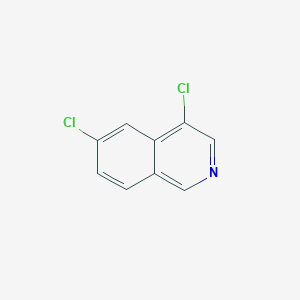
![4-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13664086.png)
![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13664100.png)

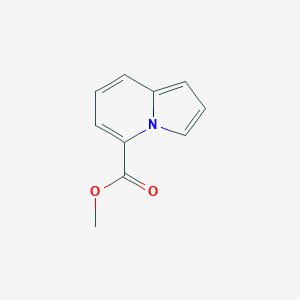
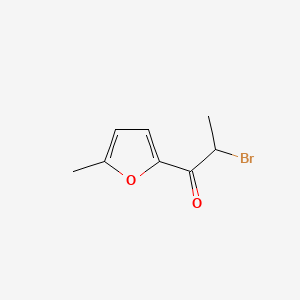

![2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13664123.png)
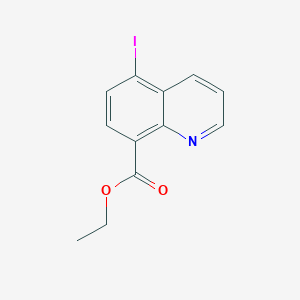
![8-Fluoro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13664126.png)

